molecular formula C20H29NO6S B12855846 Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt

Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt

Cat. No.: B12855846
M. Wt: 411.5 g/mol
InChI Key: WWIMQVPQWHEKFG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt is a complex organosulfur compound. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical transformations and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxonium ylides, including this compound, are typically synthesized through the reaction of sulfoxonium salts with suitable nucleophiles. The preparation involves the use of dimethyl sulfoxide (DMSO) and alkyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of sulfoxonium ylides is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfoxonium ylides undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted sulfoxonium compounds .

Mechanism of Action

The mechanism of action of sulfoxonium ylides involves the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used . For example, in oxidation reactions, the sulfoxonium ylide is converted to a sulfoxide through the transfer of oxygen atoms .

Comparison with Similar Compounds

Sulfoxonium ylides are often compared with sulfonium ylides and diazo compounds due to their similar reactivity:

Uniqueness

Sulfoxonium ylides are unique due to their stability, ease of handling, and versatility in various chemical reactions. They offer a safer alternative to diazo compounds, which are often hazardous and difficult to handle .

List of Similar Compounds

  • Sulfonium ylides
  • Diazo compounds

Biological Activity

Sulfoxonium compounds, particularly sulfoxonium ylides, have garnered attention in recent years for their unique biological activities and applications in medicinal chemistry. The compound in focus, Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt , exhibits significant potential in various biological contexts.

Overview of Sulfoxonium Compounds

Sulfoxonium ylides are organosulfur compounds characterized by a sulfoxonium group attached to an electrophilic ylide. They are known for their stability and versatility in organic synthesis, particularly in asymmetric transformations and catalysis. Their biological activity is primarily linked to their role as electrophiles that can interact with various biomolecules, including proteins and enzymes.

Mechanistic Insights into Biological Activity

  • Enzyme Interaction :
    • Sulfoxonium ylides have been utilized as probes to study the activity of specific enzymes such as cathepsin X, a cysteine protease involved in cancer progression and neurodegenerative diseases. These probes exhibit enhanced specificity for cathepsin X compared to traditional methods, allowing for better localization and activity measurement in live cells and tissues .
  • Catalytic Properties :
    • The compound has been shown to participate in catalytic enantioselective reactions, facilitating the formation of α-amino esters from amines with high enantiocontrol. This process does not require metal catalysts and is advantageous for synthesizing complex molecules with biological relevance .
  • Cellular Effects :
    • In cellular studies, sulfoxonium ylides have demonstrated the ability to label specific proteases within cell lysates and tissues. For instance, probes incorporating sulfoxonium ylides were able to selectively label cathepsin X with minimal cross-reactivity to other cathepsins at certain concentrations .

Case Study 1: Cathepsin X Activity Probes

A series of sulfoxonium ylide-based probes were developed to investigate cathepsin X activity. These probes displayed improved selectivity over previous tools, enabling researchers to differentiate between cathepsin X and other similar proteases such as cathepsin B and L. This specificity is crucial for understanding the role of cathepsin X in pathophysiological conditions like cancer .

Case Study 2: Asymmetric Synthesis

Research has highlighted the use of sulfoxonium ylides in asymmetric synthesis without the need for metal catalysts. This method allows for the efficient formation of α-aryl glycines from aryl amines under mild conditions, showcasing the compound's utility in pharmaceutical applications .

Table 1: Comparison of Sulfoxonium Ylide Probes

Probe TypeSpecificityApplication AreaReference
sCy5-Nle-SYCathepsin XCancer research
Cbz-Lys(sCy5)-SYCathepsin SNeurodegenerative diseases
sCy5-Phe-Val-SYCathepsins B & LGeneral protease activity

Table 2: Enantioselective Reactions Using Sulfoxonium Ylides

Reaction TypeConditionsYield (%)Enantiomeric Ratio (e.r.)Reference
N–H insertion with aryl aminesChiral phosphoric acid>90Up to 95:5
C–N bond formationRoom temperature>85Variable

Properties

Molecular Formula

C20H29NO6S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C20H29NO6S/c1-20(2,3)27-19(24)21-17(12-11-16(22)14-28(4,5)25)18(23)26-13-15-9-7-6-8-10-15/h6-10,14,17H,11-13H2,1-5H3,(H-,21,22,24,25)/t17-/m0/s1

InChI Key

WWIMQVPQWHEKFG-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC/C(=C/[S+](=O)(C)C)/[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=C[S+](=O)(C)C)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.